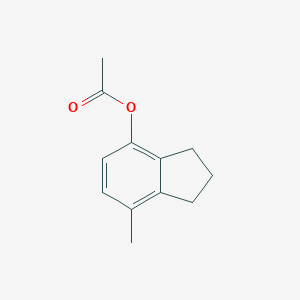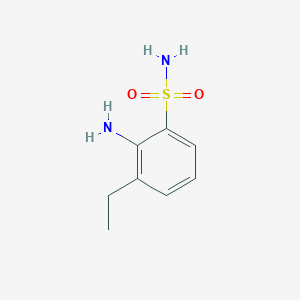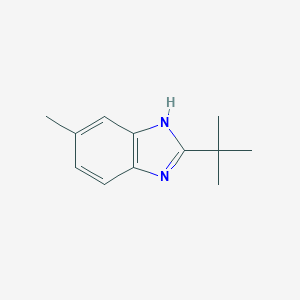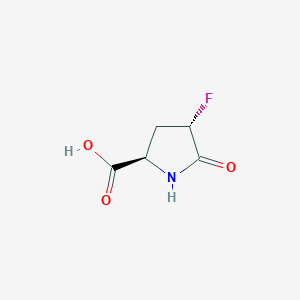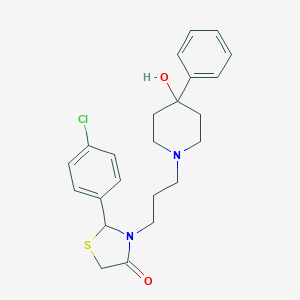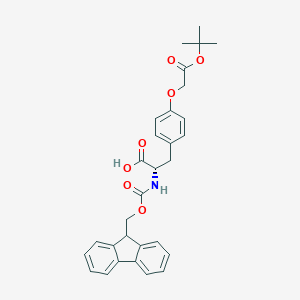
3-溴-4-甲基苯甲酰胺
概述
描述
Synthesis Analysis
The synthesis of compounds similar to 3-Bromo-4-methylbenzamide often involves catalyzed coupling reactions or domino reaction processes. For example, the coupling of 2-bromobenzamides and terminal alkynes catalyzed by CuI/l-proline has been reported to yield substituted isoindolin-1-ones, showcasing the versatility and reactivity of bromobenzamide derivatives in synthetic organic chemistry (Li et al., 2009).
Molecular Structure Analysis
The molecular structure of benzamide derivatives has been the subject of extensive research. Studies on similar compounds, such as m-methylbenzamide, reveal intricate details about their crystal structures. These studies provide insights into the atomic positions, bond distances, and the influence of molecular interactions like hydrogen bonding on the crystal packing and overall stability of the compound (OriiSeiki et al., 1963).
Chemical Reactions and Properties
Bromobenzamide derivatives engage in a variety of chemical reactions, demonstrating a wide range of reactivities. For instance, the synthesis and reactions of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate with dimethyl malonate and methyl acetoacetate illustrate the potential of bromobenzamide derivatives to undergo nucleophilic attacks and form Michael adducts, highlighting their chemical versatility (Vasin et al., 2016).
Physical Properties Analysis
The physical properties of bromobenzamide derivatives, including their crystalline structures and intermolecular interactions, have been detailed in studies focusing on compounds like 4-bromobenzamide. These studies offer valuable information on the crystal packing, hydrogen bonding, and halogen interactions that influence the physical characteristics of these compounds (Tothadi et al., 2013).
Chemical Properties Analysis
The chemical properties of bromobenzamide derivatives are also influenced by their molecular structure and reactivity. For instance, the concise synthesis approach to benzisothiazol-3(2H)-one derivatives via copper-catalyzed reactions of o-bromobenzamide derivatives with potassium thiocyanate in water showcases the chemical properties and reactivity of these compounds, particularly their ability to form S-C and S-N bonds (Wang et al., 2012).
科学研究应用
合成杂环化合物和Narwedine型烯酮:3-溴-4-甲基苯甲酰胺衍生物已被用于合成杂环化合物和Narwedine型烯酮,这在有机合成和药物化学中非常重要(Kametani et al., 1972)。
锌酞菁光动力疗法的开发:3-溴-4-甲基苯甲酰胺衍生物已被用于制备具有高单线态氧量子产率的新锌酞菁化合物,适用于癌症治疗中的光动力疗法(Pişkin et al., 2020)。
药理应用:某些3-溴-4-甲基苯甲酰胺衍生物因其对特定受体的拮抗作用而被研究用于治疗哮喘、胃肠道疾病、疼痛和抑郁症(Norman, 2008)。
在DNA修复中的作用:涉及类似化合物的研究,如3-氨基苯甲酰胺,一种多聚(ADP-核糖)合成抑制剂,有助于理解聚合物在DNA修复过程中的调节作用,这对细胞生物学和癌症研究至关重要(Cleaver et al., 1985)。
天然抗氧化剂:某些含氮溴酚,与3-溴-4-甲基苯甲酰胺结构相关,已从海洋红藻中分离出来,并表现出强大的自由基清除活性。这表明它们在食品和制药行业作为天然抗氧化剂的潜在应用(Li et al., 2012)。
农业化学和环境影响:类似于3-溴-4-甲基苯甲酰胺的除草剂溴氰草酯的代谢,由克雷伯氏肺炎杆菌等细菌进行,突显了这些化合物在农业化学中的重要性及其环境影响(McBride et al., 1986)。
安全和危害
作用机制
Target of Action
Similar compounds such as n-methylbenzamide have been reported to inhibit phosphodiesterase , which plays a crucial role in cellular signaling.
Biochemical Pathways
If it indeed targets phosphodiesterase like n-methylbenzamide , it could potentially affect cyclic AMP and cyclic GMP signaling pathways, which are critical for various cellular processes.
Result of Action
If it inhibits phosphodiesterase like n-methylbenzamide , it could potentially increase the levels of cyclic AMP and cyclic GMP in cells, influencing various cellular processes.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-Bromo-4-methylbenzamide . For instance, extreme pH or temperature could potentially affect the compound’s structure and, consequently, its interaction with its targets.
属性
IUPAC Name |
3-bromo-4-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUIONXDUJDQSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350497 | |
| Record name | 3-bromo-4-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-methylbenzamide | |
CAS RN |
183723-09-3 | |
| Record name | 3-bromo-4-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

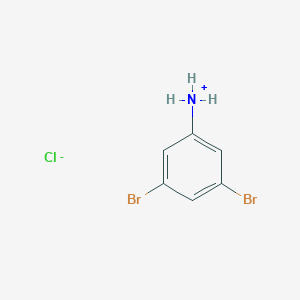
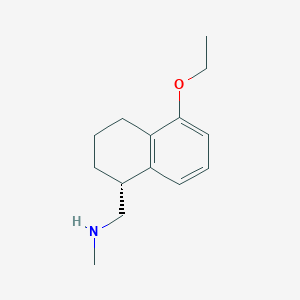
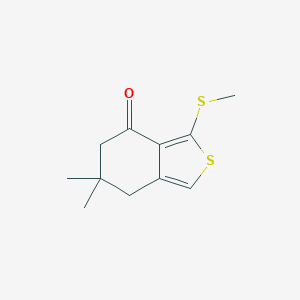
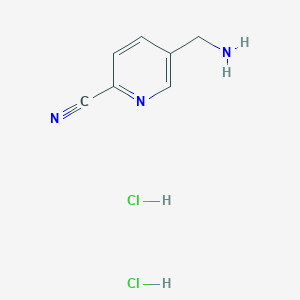
![tert-butyl (NE)-N-[amino(phenyl)methylidene]carbamate](/img/structure/B70291.png)
